5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Overview
Description
“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .Scientific Research Applications
1. Palladium-Catalyzed Direct Arylations of Heteroarenes
- Application Summary: This research involves the use of 5-Bromo-2-(difluoromethoxy)nicotinaldehyde in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. Syntheses of 5-bromo-2-aryl benzimidazoles
- Application Summary: This research involves the synthesis of 5-bromo-2-aryl benzimidazoles, which are known α-glucosidase inhibitors .
3. Syntheses, in vitro evaluation and molecular docking studies of 5-bromo-2-aryl benzimidazoles
- Application Summary: This research involves the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are known α-glucosidase inhibitors .
- Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Compounds 1 (IC50 = 37.82 ± 0.08 μM), 9 (IC50 = 37.76 ± 0.05 μM), 12 (IC50 = 24.96 ± 0.09 μM), 16 (IC50 = 21.15 ± 0.08 μM) and 17 (IC50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC50 = 38.25 ± 0.12 μM). Especially, 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Future Directions
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYEFBHGVUYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)nicotinaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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